2-[(Z)-2-(4-nitrophenyl)ethenyl]phenol
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Overview
Description
2-[(Z)-2-(4-nitrophenyl)ethenyl]phenol is an organic compound characterized by its nitrophenyl group and phenolic structure
Preparation Methods
Synthetic Routes and Reaction Conditions: The compound can be synthesized through a reaction involving 4-nitrophenylacetic acid and phenol under specific conditions. The reaction typically involves the use of a catalyst and controlled temperature to ensure the formation of the desired product.
Industrial Production Methods: In an industrial setting, the synthesis of 2-[(Z)-2-(4-nitrophenyl)ethenyl]phenol may involve large-scale reactions with optimized conditions to maximize yield and purity. The process may also include purification steps to remove any by-products or impurities.
Chemical Reactions Analysis
Types of Reactions: 2-[(Z)-2-(4-nitrophenyl)ethenyl]phenol can undergo various chemical reactions, including:
Oxidation: The phenolic group can be oxidized to form quinones or other oxidized derivatives.
Reduction: The nitro group can be reduced to an amino group, resulting in a different set of chemical properties.
Substitution: The compound can participate in electrophilic substitution reactions, particularly at the aromatic ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromic acid (H2CrO4).
Reduction: Typical reducing agents include iron (Fe) and hydrogen (H2) in the presence of a catalyst.
Substitution: Electrophilic substitution reactions may use reagents like bromine (Br2) or nitric acid (HNO3).
Major Products Formed:
Oxidation: Quinones, hydroquinones, and other oxidized derivatives.
Reduction: Aminophenols and other reduced derivatives.
Substitution: Brominated or nitrated derivatives of the compound.
Scientific Research Applications
2-[(Z)-2-(4-nitrophenyl)ethenyl]phenol has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: The compound can be employed in biochemical assays to study enzyme activities and other biological processes.
Industry: The compound can be utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
2-[(Z)-2-(4-nitrophenyl)ethenyl]phenol is similar to other nitrophenyl-containing compounds, such as 4-nitrophenol and 2-nitrophenol. its unique structure and properties set it apart. For instance, the presence of the ethenyl group and the specific arrangement of the nitro group contribute to its distinct chemical behavior.
Comparison with Similar Compounds
4-nitrophenol
2-nitrophenol
2-nitroaniline
4-nitroaniline
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Properties
IUPAC Name |
2-[(Z)-2-(4-nitrophenyl)ethenyl]phenol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11NO3/c16-14-4-2-1-3-12(14)8-5-11-6-9-13(10-7-11)15(17)18/h1-10,16H/b8-5- |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WYCLPRAZRCOITO-YVMONPNESA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C=CC2=CC=C(C=C2)[N+](=O)[O-])O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C(=C1)/C=C\C2=CC=C(C=C2)[N+](=O)[O-])O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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